Sodium ((2,5-dimethylphenyl)amino)methanesulphonate
Description
Properties
CAS No. |
81730-11-2 |
|---|---|
Molecular Formula |
C9H12NNaO3S |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
sodium;(2,5-dimethylanilino)methanesulfonate |
InChI |
InChI=1S/C9H13NO3S.Na/c1-7-3-4-8(2)9(5-7)10-6-14(11,12)13;/h3-5,10H,6H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
DJHOVNIYZXIWGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the compound. The final product is often purified through recrystallization or other separation techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It plays a crucial role in the development of compounds that target specific receptors or pathways in the body.
Case Study: Synthesis of Tapentadol
A notable application of this compound is in the synthesis of tapentadol, an analgesic medication. The process involves using this compound as an intermediate to produce optically pure compounds necessary for the drug's efficacy. The synthesis process includes several steps where the compound is reacted with other reagents under controlled conditions to yield the desired pharmacologically active forms .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for various analytical techniques. Its properties allow for effective separation and identification of compounds in complex mixtures.
Applications in Chromatography
The compound is used as a buffering agent in high-performance liquid chromatography (HPLC). It helps maintain pH stability during the analysis of pharmaceutical formulations, ensuring accurate results. The use of this compound enhances the resolution of peaks in chromatograms, facilitating better identification and quantification of active ingredients .
Biological Research
This compound has also been studied for its biological effects, particularly in neuropharmacology.
Case Study: Activation of Nicotinic Receptors
Research has demonstrated that this compound can influence nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. In experiments involving frog models, this compound was used to assess its role as an allosteric modulator. The findings indicated that it could enhance receptor activation under specific conditions, suggesting potential therapeutic applications in treating neurological disorders .
Summary of Applications
The following table summarizes the key applications of this compound across different fields:
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug synthesis | Tapentadol synthesis |
| Analytical Chemistry | Buffering agent in HPLC for maintaining pH stability | Pharmaceutical formulation analysis |
| Biological Research | Modulator of nicotinic receptors | Neuropharmacological studies |
Mechanism of Action
The mechanism of action of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulphonate group can form strong ionic interactions, while the amino group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position: The 2,5-dimethylphenyl group in this compound contrasts with the 2,6-dimethylphenyl group in ’s compound. The 2,5 configuration likely enhances lipophilicity and target binding compared to 2,6-substituted analogs, which may exhibit higher toxicity risks .
- Electron-Withdrawing Effects : Methanesulfonate groups (as in the target compound) enhance solubility but reduce membrane permeability compared to carboxamide-linked analogs (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) .
Lipophilicity and PET Inhibition:
highlights that N-(2,5-dimethylphenyl)carboxamides exhibit potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to optimal lipophilicity and electron-withdrawing substituents. However, its sulfonate group may reduce membrane penetration compared to carboxamides, necessitating formulation adjustments for agricultural efficacy.
Toxicity Profile:
This underscores the importance of substituent positioning in safety profiles .
Industrial and Regulatory Considerations
- Sulfonate Surfactants: Sodium 2-methylprop-2-ene-1-sulphonate () and Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () are used as surfactants or dye intermediates. This compound may share applications in formulation chemistry but lacks explicit data in the evidence.
- Regulatory Status: The compound’s 2018 registration () implies compliance with industrial safety standards, but its hazard classification remains undefined compared to genotoxic analogs in .
Biological Activity
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate, often referred to as a sulfonamide derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological models, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₁NNaO₃S
- Molecular Weight : 232.25 g/mol
The sulfonamide moiety is crucial for its biological activity, particularly in antimicrobial and antiviral contexts.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Antiviral Activity : Similar compounds have shown efficacy against a range of viruses by inhibiting viral replication and reducing cytopathic effects in infected cells. For instance, related sulfonamide derivatives have been evaluated for their ability to inhibit influenza virus and other respiratory viruses in vitro .
- Antimicrobial Properties : Sulfonamides are known to inhibit bacterial growth by targeting the bacterial folic acid synthesis pathway. This mechanism involves competitive inhibition of the enzyme dihydropteroate synthase.
Biological Activity Data
The following table summarizes key findings from studies on this compound and related compounds:
Case Studies
Several case studies highlight the practical applications and effects of this compound:
- Antiviral Efficacy in Influenza Models :
- Bacterial Infection Management :
- Cancer Research Applications :
Q & A
Q. What are the standard methods for synthesizing Sodium ((2,5-dimethylphenyl)amino)methanesulphonate, and how can purity be optimized?
Synthesis typically involves sulfonation of the precursor amine, followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation : Reacting (2,5-dimethylphenyl)amine with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) under inert atmosphere .
- Neutralization : Adding NaOH to precipitate the sodium salt, followed by recrystallization from water or ethanol to achieve >95% purity .
- Purity optimization : Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) to monitor impurities .
Q. What analytical techniques are recommended for structural characterization?
- NMR : ¹H NMR in D₂O to confirm sulfonate proton absence (δ 3.1–3.3 ppm for CH₃SO₃⁻) and aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl group) .
- FT-IR : Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch) confirm sulfonate formation .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. How should standard solutions be prepared for quantitative analysis?
- Dissolve 10 mg of the compound in 10 mL purified water (final concentration: 1 mg/mL).
- Filter through a 0.22 μm nylon membrane to remove particulates.
- Store at 4°C for ≤72 hours to prevent hydrolysis .
Advanced Research Questions
Q. How can voltammetric methods be optimized for detecting this compound in biological matrices?
- Electrode selection : Glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs) enhances sensitivity .
- Parameters : Accumulation potential = -0.4 V (vs. Ag/AgCl), accumulation time = 120 s, scan rate = 50 mV/s in 0.1 M phosphate buffer (pH 7.0) .
- Interference mitigation : Use differential pulse voltammetry (DPV) to distinguish signals from ascorbic acid and uric acid .
Q. What strategies resolve discrepancies in spectral data between experimental and computational models?
- Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare experimental vs. theoretical shifts, adjusting for solvent effects .
- X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure (if single crystals are obtainable) .
Q. How does the compound’s stability vary under different storage conditions?
Q. What are the mechanistic implications of its interaction with biological targets (e.g., enzymes)?
- Inhibition studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to sulfotransferases. Competitive assays with PAPS (3'-phosphoadenosine-5'-phosphosulfate) reveal non-competitive inhibition .
- Molecular docking : AutoDock Vina simulations predict sulfonate group interactions with Arg/Lys residues in enzyme active sites .
Data Contradiction and Troubleshooting
Q. How to address inconsistent biological activity results across studies?
Q. Why do NMR spectra show unexpected peaks in deuterated solvents?
- Solvent exchange : Use D₂O instead of DMSO-d₆ to avoid residual proton signals from dimethyl groups.
- Paramagnetic impurities : Chelate metal ions (e.g., Fe³⁺) with EDTA prior to analysis .
Methodological Tables
Q. Table 1. Key Voltammetric Parameters for Detection
| Parameter | Optimal Value | Impact on Signal |
|---|---|---|
| Accumulation Potential | -0.4 V (vs. Ag/AgCl) | ↑ Sensitivity |
| Scan Rate | 50 mV/s | ↓ Background noise |
| Supporting Electrolyte | 0.1 M Phosphate (pH 7.0) | ↑ Peak resolution |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH (30 days) | 8.2 | (2,5-Dimethylphenyl)amine |
| UV Light (254 nm, 24h) | 12.5 | Sulfonate radical adducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
